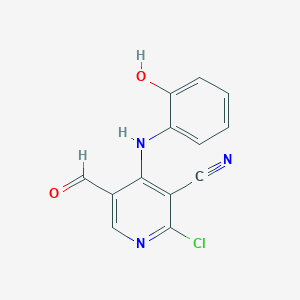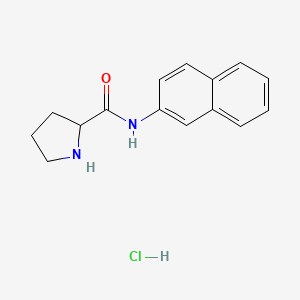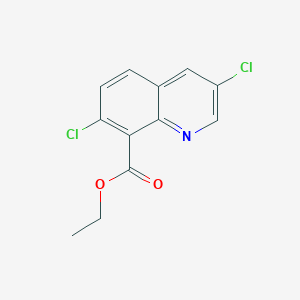
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry. It features a naphthyridinone core with a difluorophenyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves the following steps:
Formation of the Naphthyridinone Core: The naphthyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a difluorophenyl halide and a suitable base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the naphthyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
2,6-Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups but different core structures.
Naphthyridinone Derivatives: Compounds with the same naphthyridinone core but different substituents.
Uniqueness
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is unique due to the combination of its difluorophenyl group and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
835878-65-4 |
|---|---|
分子式 |
C14H8F2N2O2 |
分子量 |
274.22 g/mol |
IUPAC名 |
3-(2,6-difluorophenyl)-4-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H8F2N2O2/c15-8-4-1-5-9(16)10(8)11-12(19)7-3-2-6-17-13(7)18-14(11)20/h1-6H,(H2,17,18,19,20) |
InChIキー |
WIEGKYGDMISOER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=C(C3=C(NC2=O)N=CC=C3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)
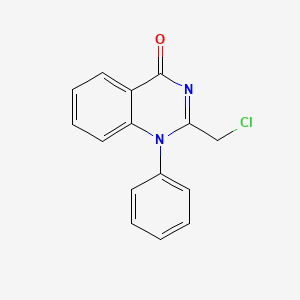
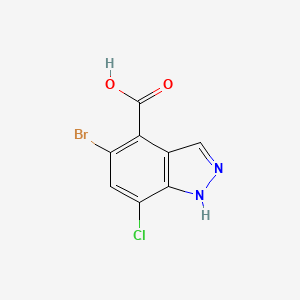

![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)

